Guanine, 7,7'-(thiodiethylene)di-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5966-32-5 |
|---|---|
Molecular Formula |
C14H16N10O2S |
Molecular Weight |
388.41 g/mol |
IUPAC Name |
2-amino-7-[2-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H16N10O2S/c15-13-19-9-7(11(25)21-13)23(5-17-9)1-3-27-4-2-24-6-18-10-8(24)12(26)22-14(16)20-10/h5-6H,1-4H2,(H3,15,19,21,25)(H3,16,20,22,26) |
InChI Key |
LTINWGGGBIKDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCSCCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N |
Origin of Product |
United States |
Molecular Interactions and Structural Biology of Guanine, 7,7 Thiodiethylene Di
Impact of Dimeric Guanine (B1146940) Adducts on Nucleic Acid Conformation and Stability
The introduction of a Guanine, 7,7'-(thiodiethylene)di- cross-link, whether between guanines on the same strand (intrastrand) or on opposite strands (interstrand), forces a significant deviation from the canonical B-form DNA structure. Interstrand cross-links (ICLs) are particularly disruptive as they prevent the separation of the DNA strands, a process essential for replication and transcription. wikipedia.orgacs.org
The thiodiethylene bridge, spanning between the N7 atoms of two guanine bases, imposes rigid geometric constraints on the DNA backbone. The distance that can be spanned by the five-atom thiodiethylene linker is not fully compatible with the normal spacing of guanines in a standard B-form helix, especially in the common 5'-GNC-3' sequence where interstrand cross-links by similar agents are known to form. nih.gov This mismatch necessitates a significant distortion of the DNA helix to accommodate the adduct. These distortions can manifest as:
Bending and Kinking: The DNA helix may bend or kink at the site of the cross-link to relieve the strain imposed by the adduct. Studies on other ICLs have demonstrated static bends in the DNA structure. nih.gov
Unwinding of the Helix: The torsional stress introduced by the cross-link can lead to localized unwinding of the DNA double helix.
Groove Alterations: The presence of the thiodiethylene bridge within the major groove, where the N7 of guanine resides, alters the groove's width and accessibility to DNA-binding proteins, including those involved in DNA repair.
Non-Covalent Interactions of the Thiodiethylene Bridge within Biomolecular Environments
The thiodiethylene bridge of the Guanine, 7,7'-(thiodiethylene)di- adduct is not merely a passive linker; it actively participates in non-covalent interactions within the DNA structure. These interactions are critical in defining the local conformation and the adduct's influence on the surrounding biomolecular environment. The key non-covalent interactions include:
Van der Waals Interactions: The ethyl groups of the bridge can engage in van der Waals contacts with the sugar-phosphate backbone and neighboring bases. These interactions, though weak individually, collectively contribute to the positioning and orientation of the bridge within the DNA groove.
Hydrophobic Interactions: The aliphatic portions of the thiodiethylene bridge introduce a hydrophobic character into the major groove of the DNA. This can influence the local hydration patterns and interactions with both water molecules and the non-polar regions of DNA-binding proteins.
Dipole-Dipole Interactions: The sulfur atom in the thiodiethylene bridge possesses lone pairs of electrons and can participate in dipole-dipole interactions with polar groups on the DNA or surrounding proteins.
The nature and extent of these non-covalent interactions are highly dependent on the specific location and orientation of the cross-link (intrastrand vs. interstrand) and the local DNA sequence.
Theoretical and Computational Modeling of Modified Guanine Dimer Structures
Due to the transient and complex nature of DNA adducts, theoretical and computational modeling approaches, such as molecular dynamics (MD) simulations, are invaluable for providing detailed insights into their structural and dynamic properties at an atomic level. oup.comnih.govnih.gov
Conformational analysis of DNA containing a Guanine, 7,7'-(thiodiethylene)di- adduct can reveal the preferred spatial arrangements of the cross-link and the resulting distortions in the DNA helix. By calculating the potential energy of different conformations, researchers can identify the most stable structures and the energy barriers between them. These studies can quantify the extent of bending, unwinding, and groove deformation.
Table 1: Hypothetical Energetic Contributions to DNA Distortion by Guanine, 7,7'-(thiodiethylene)di-
| Interaction Type | Estimated Energy Contribution (kcal/mol) | Implication for DNA Structure |
| Covalent Bond Strain (Bridge) | +10 to +20 | Introduces significant local stress. |
| Steric Clash | +5 to +15 | Causes displacement of neighboring bases and backbone. |
| Disruption of Base Stacking | +3 to +8 per site | Destabilizes the helical structure. |
| Altered Hydrogen Bonds | Variable | Can weaken or break existing H-bonds. |
| Van der Waals (Bridge-DNA) | -2 to -5 | Contributes to the adduct's orientation. |
| Solvation/Desolvation | Variable | Changes in water accessibility to grooves. |
Molecular dynamics (MD) simulations can provide a dynamic view of how the Guanine, 7,7'-(thiodiethylene)di- adduct and the modified DNA duplex behave over time in a solvated environment. These simulations can elucidate:
Flexibility and Dynamics: MD simulations can reveal the flexibility of the thiodiethylene bridge and the dynamic range of motion of the cross-linked DNA. Some cross-links have been shown to introduce flexible hotspots into the DNA helix. oup.com
Solvent Interactions: The simulations can map the arrangement of water molecules around the adduct and in the DNA grooves, providing insights into how the cross-link alters the local hydration shell.
Interaction with Repair Proteins: By modeling the interaction of the damaged DNA with DNA repair enzymes, MD simulations can help to understand the mechanisms of adduct recognition and processing by the cellular machinery.
Influence on Base Stacking and Hydrogen Bonding Networks in Oligonucleotides
The formation of a Guanine, 7,7'-(thiodiethylene)di- cross-link has a profound and localized effect on the intricate network of non-covalent interactions that stabilize the DNA double helix, namely base stacking and hydrogen bonding.
Base Stacking:
Base stacking interactions arise from the favorable arrangement of the aromatic rings of adjacent base pairs. The structural distortions induced by the thiodiethylene cross-link, such as kinking and unwinding, disrupt the optimal parallel alignment of the base pairs at and near the adduct site. This disruption leads to a loss of stabilizing stacking energy. The bases immediately flanking the cross-linked guanines may be forced into unfavorable orientations, further weakening the stacking interactions.
Hydrogen Bonding:
The Watson-Crick hydrogen bonds between complementary base pairs are the cornerstone of DNA's double helical structure. While the Guanine, 7,7'-(thiodiethylene)di- adduct does not directly break the hydrogen bonds of the cross-linked guanines with their complementary cytosines, the resulting helical distortion can strain these bonds, potentially leading to transient breaking or "breathing" of the base pairs. In some cases, the distortion can be so severe that it leads to the flipping of a base out of the helix. wikipedia.org The hydrogen bonding of base pairs adjacent to the cross-link can also be weakened due to the propagation of the structural perturbation along the DNA strand.
Table 2: Summary of the Effects of Guanine, 7,7'-(thiodiethylene)di- on DNA Structural Parameters
| Structural Parameter | Effect of Cross-Link | Consequence |
| Helical Rise | Localized decrease | Compression of the DNA backbone. |
| Helical Twist | Localized unwinding | Disruption of the regular helical repeat. |
| Base Pair Roll | Significant increase at the adduct site | Bending of the DNA helix. |
| Major Groove Width | Altered (widened or narrowed) | Affects protein binding and recognition. |
| Minor Groove Width | Generally less affected | May still show some perturbation. |
| Sugar Pucker | Potential shift from C2'-endo | Alters the backbone conformation. |
Advanced Analytical Methodologies for Characterizing Guanine, 7,7 Thiodiethylene Di
High-Resolution Mass Spectrometry for Dimer Identification and Quantification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate mass determination and elemental composition confirmation of Guanine (B1146940), 7,7'-(thiodiethylene)di-. Its high resolving power allows for the differentiation of the target molecule from other species with similar nominal masses, ensuring unambiguous identification.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like Guanine, 7,7'-(thiodiethylene)di-.
Electrospray Ionization (ESI): ESI is particularly effective for analyzing samples in solution. It generates multiply charged ions with minimal fragmentation, making it ideal for accurate mass determination of the intact dimer. The choice of solvent and pH is critical for efficient ionization. For instance, a mobile phase of water, acetonitrile (B52724), and a buffering agent like phosphoric acid can be used. sielc.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a matrix that absorbs laser energy. This method is advantageous for its high sensitivity and tolerance to some impurities. For guanine and its derivatives, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) have been shown to yield strong signals. nih.gov
Table 1: Illustrative HRMS Data for Guanine, 7,7'-(thiodiethylene)di-
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C14H16N10O2S |
| Monoisotopic Mass | 404.1128 Da |
| Ionization Mode | Positive (ESI/MALDI) |
| Observed m/z ([M+H]+) | 405.1201 |
| Mass Accuracy | < 5 ppm |
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. By isolating the parent ion of Guanine, 7,7'-(thiodiethylene)di- and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable information about the connectivity of the molecule, confirming the presence of the guanine moieties and the thiodiethylene linker. For example, methods for quantifying 6-thioguanine (B1684491) in DNA have utilized tandem mass spectrometry to achieve high sensitivity and specificity. nih.gov
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of Guanine, 7,7'-(thiodiethylene)di- and for separating potential isomers.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For guanine and its derivatives, reversed-phase and mixed-mode chromatography are commonly employed. sielc.comhelixchrom.com
Reversed-Phase HPLC: A C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net The retention time of Guanine, 7,7'-(thiodiethylene)di- would be influenced by its polarity and the specific chromatographic conditions.
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide enhanced separation of polar compounds like guanine derivatives. helixchrom.com
Detection Methods: UV detection is suitable for guanine-containing compounds due to their strong absorbance in the UV region (around 254 nm and 280 nm). For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. nih.gov
Table 2: Exemplar HPLC Method Parameters for Guanine, 7,7'-(thiodiethylene)di- Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / ESI-MS |
| Expected Retention Time | Dependent on specific conditions |
Capillary electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. It provides high-resolution separation based on the charge-to-size ratio of the analytes. CE is particularly useful for the analysis of charged species and can be a powerful tool for separating isomers of Guanine, 7,7'-(thiodiethylene)di- that may be difficult to resolve by HPLC. The use of additives like cyclodextrins in the buffer can further enhance the separation of closely related compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is required for the complete assignment of all proton and carbon signals in Guanine, 7,7'-(thiodiethylene)di-.
¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. The signals for the aromatic protons of the guanine rings and the methylene (B1212753) protons of the thiodiethylene linker would be key diagnostic features. researchgate.netresearchgate.net
¹³C NMR: Shows the signals for all carbon atoms, providing a carbon skeleton of the molecule.
2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments are crucial for assembling the complete molecular structure and confirming the N7-linkage of the thiodiethylene bridge to the guanine units. Studies on guanine adducts have demonstrated the utility of these techniques in determining precise points of attachment and stereochemistry. nih.govnih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for Guanine, 7,7'-(thiodiethylene)di- (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H8 (Guanine) | ~8.0 |
| NH₂ (Guanine) | ~6.5 |
| N¹H (Guanine) | ~10.6 |
| CH₂ (ethylene bridge) | ~3.0 - 4.5 (complex multiplets) |
1D and 2D NMR Experiments for Dimeric Moiety Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. emerypharma.com For a molecule like Guanine, 7,7'-(thiodiethylene)di-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unequivocally confirm its structure, especially the nature of the thiodiethylene linker connecting the two guanine units at their N7 positions.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides the initial overview of the proton environments. Key expected signals would include those for the guanine H8 proton, the exocyclic amine (-NH₂) protons, and the protons of the ethylene (B1197577) bridge. The integration of the signals for the ethylene linker protons relative to the guanine H8 proton would confirm the 2:1 ratio of the guanine moieties to the linker. The multiplicity of the ethylene signals, expected to appear as triplets due to coupling between adjacent methylene groups, would further support the thiodiethylene structure.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single signal for each unique carbon atom. For the symmetrical Guanine, 7,7'-(thiodiethylene)di-, one would expect to see signals corresponding to the five distinct carbons of the guanine ring system and a single signal for the two equivalent methylene carbons of the ethylene linker. The chemical shifts are indicative of the electronic environment of each carbon.
2D NMR: Establishing Connectivity
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle. omicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.eduyoutube.com A key correlation would be observed between the two sets of methylene protons in the thiodiethylene linker, confirming their adjacent placement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal for the ethylene bridge would correlate with the carbon signal of that same bridge.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the dimeric structure. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.eduyoutube.com The definitive correlation would be a cross-peak between the protons of the thiodiethylene linker and the C4, C5, and C8 carbons of the guanine ring system. This long-range correlation provides conclusive evidence that the linker is covalently bonded to the N7 position of each guanine unit.
The following table represents hypothetical but expected NMR chemical shift data for Guanine, 7,7'-(thiodiethylene)di- in a common NMR solvent like DMSO-d₆, based on known values for N7-alkylated guanine derivatives. acs.orgnih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Guanine C2 | - | ~154.0 | H8, -NH₂ |
| Guanine C4 | - | ~150.0 | H8, Ethylene-H |
| Guanine C5 | - | ~115.0 | H8, Ethylene-H |
| Guanine C6 | - | ~157.0 | -NH₂ |
| Guanine C8 | ~8.1 | ~145.0 | Ethylene-H |
| Guanine -NH₂ | ~6.5 (broad) | - | C2, C6 |
| Ethylene (-S-CH₂-) | ~3.4 (triplet) | ~30.0 | C4, C5, C8 |
| Ethylene (-N-CH₂-) | ~4.5 (triplet) | ~45.0 | C4, C5, C8 |
This table is interactive. Click on the headers to sort the data.
Spectrophotometric and Spectrofluorometric Analysis for Detection
UV-Visible spectrophotometry and spectrofluorometry are fundamental analytical techniques used for the detection and quantification of chromophoric and fluorescent molecules, respectively. Guanine and its derivatives possess characteristic absorption and emission properties that can be exploited for these purposes.
Spectrophotometric Analysis (UV-Vis)
Guanine and its N7-substituted derivatives exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. figshare.comnih.gov The UV-Vis spectrum of Guanine, 7,7'-(thiodiethylene)di- is expected to be similar to that of other N7-alkylated guanosine (B1672433) analogs. The primary absorption maxima (λmax) are typically observed around 250 nm and 270-280 nm. ias.ac.in The precise position and molar absorptivity (ε) can be influenced by the solvent and pH. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for quantification if a pure standard is available.
Spectrofluorometric Analysis
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorption spectroscopy. While guanine itself is only weakly fluorescent at room temperature, its fluorescence properties can be modulated by substitution and environmental factors like pH. ias.ac.in A key characteristic of N7-substituted guanosine derivatives is that they are fluorescent at neutral pH. nih.gov This fluorescence is often quenched or altered under alkaline conditions due to the destruction of the imidazole (B134444) ring, a phenomenon that can be used for selective identification. nih.gov
For Guanine, 7,7'-(thiodiethylene)di-, one would expect to measure fluorescence by exciting at a wavelength near its absorption maximum (e.g., ~280 nm) and observing the emission at a longer wavelength. The intensity of this fluorescence would be proportional to the concentration of the compound, enabling highly sensitive detection in various samples. The specific excitation and emission wavelengths are crucial parameters for developing selective detection assays. For instance, studies on other fluorescent guanosine analogs show emission maxima can range from 350 nm to over 400 nm depending on the specific structure and environment. nih.govresearchgate.net
The table below summarizes the expected photophysical properties for Guanine, 7,7'-(thiodiethylene)di-.
| Analytical Method | Parameter | Expected Value / Observation | Reference |
| UV-Vis Spectrophotometry | λmax 1 | ~250 nm | ias.ac.in |
| λmax 2 | ~275 nm | ias.ac.in | |
| Spectrofluorometry | Excitation λmax | ~280 nm | nih.gov |
| Emission λmax | ~370 nm | ias.ac.in | |
| Key Feature | Fluorescence is prominent at neutral pH and diminishes or is destroyed at alkaline pH. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Research Applications and Functional Probes Derived from 7,7 Thiodiethylene Di Guanine
Design of Modified Oligonucleotides for Biophysical and Biochemical Probes
A powerful strategy in molecular biology is the use of synthetic short strands of DNA, known as oligonucleotides, which have been chemically modified. Incorporating a specific lesion, such as 7,7'-(thiodiethylene)di-Guanine, at a defined position within an oligonucleotide creates a precise tool for probing biological processes. While the direct incorporation of this large, cross-linking adduct into automated DNA synthesis is complex, the principles established with other modified bases pave the way for such applications. nih.govnih.gov These site-specifically damaged oligonucleotides are invaluable for investigating the structural and functional consequences of the lesion in a controlled sequence context.
The 7,7'-(thiodiethylene)di-Guanine adduct is itself a cross-link. An oligonucleotide containing this pre-formed, stable covalent linkage can be used as a high-fidelity substrate to investigate the cellular machinery that recognizes and repairs such damage. This is a more targeted approach than using agents like cisplatin (B142131) or UV light, which induce cross-links with less specificity. acs.org
By incubating an oligonucleotide containing the bis-guanine adduct with cell extracts, researchers can identify proteins that selectively bind to the lesion. These proteins are likely components of DNA repair pathways, such as the nucleotide excision repair (NER) or homologous recombination pathways, which are responsible for handling bulky and helix-distorting damage. The adduct effectively acts as a "bait" to fish out and identify the specific cellular factors involved in its recognition and processing.
The structure of the DNA double helix is critical for its function. The introduction of a bulky adduct like 7,7'-(thiodiethylene)di-Guanine, which tethers two guanines, is expected to cause a significant local distortion in the helical structure. This distortion can be quantified through nucleic acid hybridization studies.
By synthesizing a pair of complementary oligonucleotides, one of which contains the adduct, the effect on duplex stability can be measured. This is typically done by determining the melting temperature (Tm), the temperature at which half of the DNA duplexes dissociate into single strands. The presence of the adduct is expected to lower the Tm, indicating a less stable duplex. Quantifying this destabilization provides insight into the degree of structural perturbation caused by the lesion. Such information is vital for understanding how the adduct might physically block the progression of DNA and RNA polymerases, thereby halting replication and transcription.
| Probe Type | Potential Application | Principle of Operation |
| Oligonucleotide with site-specific adduct | Study of DNA repair protein binding | The stable, defined adduct serves as a specific substrate to capture and identify proteins from cellular extracts. |
| Complementary oligonucleotides for melting studies | Quantifying the impact of the adduct on DNA duplex stability (hybridization). | The change in melting temperature (Tm) of an adduct-containing duplex compared to an undamaged control is measured. |
| Adduct-containing template for polymerase assays | Investigating the ability of the lesion to block DNA replication or RNA transcription. | The progress of DNA or RNA polymerase along the template is monitored to see if it stalls at the site of the adduct. |
Contribution to Understanding DNA Damage Response in Model Systems
The study of specific DNA lesions like 7,7'-(thiodiethylene)di-Guanine is instrumental in deconstructing the complex network of cellular pathways known as the DNA Damage Response (DDR). The DDR is essential for maintaining genomic integrity against a constant barrage of endogenous and exogenous threats. When cells are treated with a genotoxic agent that produces a heterogeneous mixture of lesions, it can be difficult to attribute the observed cellular response to any single type of damage.
By using probes containing a single, well-defined type of damage, researchers can ask much more precise questions. Introducing an oligonucleotide with a 7,7'-(thiodiethylene)di-Guanine adduct into a model system, such as a cell line or an in vitro repair assay, allows for the direct observation of how the cell attempts to resolve this specific problem. This approach helps to elucidate which repair pathways are activated, the specific enzymes involved, and how the cell cycle may be arrested to allow time for repair. Ultimately, this detailed mechanistic understanding, gained from studying individual lesions, contributes to a broader comprehension of how cells cope with genotoxic stress and how failures in these pathways can lead to disease.
Development of Novel Chemical Tools in Nucleic Acid Synthesis and Engineering
The site-specific modification of nucleic acids is a cornerstone of chemical biology, enabling the development of sophisticated tools for diagnostics, therapeutics, and fundamental research. While the primary focus has often been on the phosphodiester backbone and the exocyclic amines of nucleobases, the N7 position of guanine (B1146940) has emerged as a critical target for modification. The introduction of linkers and functional groups at this position can profoundly influence the structural and functional properties of DNA and RNA. In this context, the novel compound Guanine, 7,7'-(thiodiethylene)di- represents a promising, albeit currently theoretical, chemical tool for nucleic acid synthesis and engineering. This bifunctional molecule, featuring two guanine residues linked at their N7 positions by a flexible thiodiethylene bridge, offers unique possibilities for creating cross-linked and structurally constrained nucleic acid architectures.
The rationale for developing such a tool stems from the known reactivity of the N7 position of guanine, which is the most nucleophilic site in the guanine base and is susceptible to alkylation. nih.gov The synthesis of 7-alkylated guanine derivatives is well-established, and the use of difunctional alkylating agents has been shown to yield di(guanin-7-yl) derivatives. researchgate.net These precedents suggest that the synthesis of Guanine, 7,7'-(thiodiethylene)di- could be achieved through the reaction of a suitable sulfur-containing dielectrophile with guanine or a protected guanosine (B1672433) derivative.
The introduction of a thiodiethylene linker between two guanine bases would create a covalent cross-link with specific geometric constraints. This could be invaluable for a variety of applications in nucleic acid engineering:
Inducing and Stabilizing Complex Structures: The linker could be used to stabilize non-canonical nucleic acid structures such as G-quadruplexes or to force the formation of specific loops and turns in DNA and RNA. The length and flexibility of the thiodiethylene bridge would be critical in determining the resulting geometry.
Probing Nucleic Acid-Protein Interactions: By incorporating Guanine, 7,7'-(thiodiethylene)di- into an oligonucleotide, researchers could probe the spatial requirements of DNA or RNA binding proteins. The cross-link could either mimic a natural distortion recognized by a protein or act as a steric block to inhibit binding.
Assembly of DNA and RNA Nanostructures: The ability to covalently link two separate oligonucleotide strands or two distant points within the same strand in a controlled manner is fundamental to the construction of complex nucleic acid-based nanomaterials. Guanine, 7,7'-(thiodiethylene)di- could serve as a versatile building block for such applications.
The development of a phosphoramidite (B1245037) derivative of a protected Guanine, 7,7'-(thiodiethylene)di- nucleoside would allow for its direct incorporation into oligonucleotides during standard solid-phase synthesis. This approach is analogous to the successful use of phosphoramidites of guanosine derivatives containing thioalkyl tethers at the N2 position for site-specific cross-linking. nih.gov
While the synthesis and application of Guanine, 7,7'-(thiodiethylene)di- remain to be explicitly reported in the scientific literature, the foundational chemistry for its creation and the potential applications for such a molecule are firmly rooted in the principles of nucleic acid chemistry and engineering. Further research in this area could unlock new possibilities for the rational design of nucleic acid-based tools and technologies.
| Compound Name | Role in Nucleic Acid Synthesis and Engineering |
| Guanine, 7,7'-(thiodiethylene)di- | Hypothetical bifunctional cross-linking agent for stabilizing nucleic acid structures and constructing nanostructures. |
| 7-alkylguanines | Products of N7 guanine alkylation, demonstrating the feasibility of modifying this position. researchgate.net |
| di(guanin-7-yl) derivatives | Result from the use of difunctional alkylating agents, providing a precedent for linking two guanines at the N7 position. researchgate.net |
| N2-thioalkyl tethered guanosine phosphoramidites | Chemical tools for the direct incorporation of cross-linkable guanosine analogues into DNA and RNA. nih.gov |
Future Research Directions and Unexplored Avenues for Guanine, 7,7 Thiodiethylene Di
Elucidation of Specific Biological Pathways Influenced by Dimeric Guanine (B1146940) Adducts (non-clinical, mechanistic)
The formation of DNA adducts, including dimeric guanine structures, can arise from exposure to various mutagens such as oxidizing and alkylating agents. wikipedia.org Understanding the precise biological pathways affected by these adducts is a critical area of future research. While it is known that such modifications can lead to mismatched base-pairing and destabilization of the DNA double helix, the specific downstream consequences for cellular processes are not fully elucidated. wikipedia.org
Future investigations should focus on identifying the specific proteins and enzymes that recognize and interact with Guanine, 7,7'-(thiodiethylene)di- and similar dimeric adducts. This includes exploring the efficiency and fidelity of DNA repair mechanisms, such as nucleotide excision repair, in recognizing and removing these bulky lesions. nih.gov Detailed in vivo and in vitro studies are needed to uncover how these adducts interfere with DNA replication and transcription, potentially leading to mutations or altered gene expression. nih.gov Unraveling these mechanistic details will provide a deeper understanding of the molecular basis of mutagenesis and disease pathogenesis.
Development of in situ and in vitro Detection Methods for Modified Guanine Dimers
The ability to accurately detect and quantify modified guanine dimers within biological samples is paramount for both research and potential diagnostic applications. Current methods for detecting DNA modifications often involve techniques like chemical DNA sequencing, which can identify bases that are unusually reactive to certain chemicals. nih.gov However, more sensitive and specific methods are needed for the in situ and in vitro detection of specific adducts like Guanine, 7,7'-(thiodiethylene)di-.
Future research should aim to develop novel detection strategies. One promising avenue is the use of thymine-thymine dimerized DNA probes, which can be recognized by routine immunohistochemistry, for the in situ localization of specific nucleic acid sequences. nih.gov This approach could potentially be adapted to create probes that specifically bind to dimeric guanine adducts. Furthermore, advancements in high-throughput sequencing and mass spectrometry, combined with chemical labeling strategies, could enable the precise localization and quantification of these modifications within the transcriptome. nih.gov The development of such tools will be instrumental in studying the biological roles and consequences of these DNA modifications.
Advanced Materials and Nanoscience Applications of Modified Guanine Scaffolds
The unique chemical properties of guanine and its derivatives make them attractive building blocks for the development of advanced materials and nanostructures. Guanine-rich sequences are known to form stable G-quadruplex structures, which are four-stranded DNA structures with unique properties. wikipedia.org The introduction of modifications, such as the thiodiethylene linker in Guanine, 7,7'-(thiodiethylene)di-, could lead to the formation of novel supramolecular assemblies with tailored functionalities.
Future research in this area should explore the self-assembly properties of modified guanine dimers to create novel nanomaterials. These materials could have applications in areas such as drug delivery, biosensing, and nanoelectronics. For instance, the interaction of guanine-modified gold nanoparticles has been a subject of interest in modern nanotechnology. acs.orgacs.org By controlling the structure of the guanine scaffold, it may be possible to create nanoparticles with specific catalytic or optical properties. Furthermore, the modification of scaffold materials with components like collagen and chondroitin (B13769445) sulfate (B86663) has been shown to improve their stability and histocompatibility, suggesting that modified guanine scaffolds could be engineered for biomedical applications. nih.gov
Integration of Dimeric Guanine Analogs into Synthetic Biology Constructs
Synthetic biology aims to design and construct new biological parts, devices, and systems. The incorporation of unnatural or modified nucleic acid analogs, such as dimeric guanine derivatives, into synthetic biological constructs represents a frontier in this field. These analogs could be used to create novel genetic circuits with unique functionalities or to develop new research tools for studying biological processes.
A key area of future research will be to investigate the compatibility of dimeric guanine analogs with the cellular machinery of transcription and translation. nih.gov Understanding how these modified bases are read by polymerases and ribosomes is crucial for their successful integration into synthetic genetic systems. Furthermore, the development of methods for the site-specific incorporation of these analogs into DNA and RNA will be essential. acs.org The ability to introduce these modifications at precise locations will open up new possibilities for controlling gene expression and creating novel biomaterials. acs.org
Multi-Omic Approaches to Identify and Characterize Complex Nucleic Acid Modifications
The advent of multi-omic technologies provides an unprecedented opportunity to study the complex landscape of nucleic acid modifications in a comprehensive and integrated manner. pluto.bionih.gov These approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate interplay between different molecular layers and provide a systems-level understanding of biological processes. youtube.com
Q & A
Q. What ethical guidelines apply to studies involving Guanine, 7,7'-(thiodiethylene)di- in biological systems?
- Methodological Answer :
- Toxicity Screening : Conduct Ames tests for mutagenicity and LC assays in model organisms (e.g., Daphnia magna) before in vivo studies.
- Institutional Approval : Obtain ethics committee clearance for cell-based or animal experiments, adhering to ARRIVE or OECD guidelines.
- Data Transparency : Disclose all adverse outcomes, even if inconclusive, to inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
